Predicted Lipophilicity Differential: C3-Hydroxymethyl vs. C4-Hydroxymethyl Regioisomers
The predicted octanol-water partition coefficient (LogP) differentiates the target C3-hydroxymethyl compound from its C4-positional isomer. The C3 regioisomer exhibits a slightly lower computed LogP of 2.74 compared to 2.78 for the C4 analog [1]. While the absolute difference is modest (0.04 Log units), this shift reflects altered electronic and steric environments around the polar alcohol group, which can meaningfully influence compound solubility and membrane permeability in cellular assays.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.74 |
| Comparator Or Baseline | C4 regioisomer (CAS 1289388-45-9): LogP = 2.78 |
| Quantified Difference | ΔLogP = -0.04 (target slightly less lipophilic) |
| Conditions | Predicted via computational models (reported by ChemSrc) |
Why This Matters
For medicinal chemists, a lower LogP may translate to improved aqueous solubility and reduced non-specific protein binding, making the C3 isomer a preferable starting point for lead optimization when balancing potency and developability.
- [1] ChemSrc. (2024). [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol (CAS 1289388-45-9) predicted properties (LogP). View Source
